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Compound of Interest

Compound Name: BAY 249716

Cat. No.: B15563277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BAY 249716 is a novel small molecule modulator identified through high-throughput screening

that has shown significant potential in the context of cancer therapy, specifically by targeting

mutant forms of the tumor suppressor protein p53. This document provides detailed application

notes and protocols for utilizing BAY 249716 in a high-throughput screening (HTS)

environment to identify and characterize compounds that modulate mutant p53 condensation

and stability.

Functionally, BAY 249716 has been demonstrated to stabilize various p53 protein variants,

including wild-type (WT) and clinically relevant mutants such as R175H and Y220C. Its

mechanism of action involves the modulation of mutant p53 condensation, a process

implicated in the gain-of-function phenotypes of mutant p53 in cancer. The ability of BAY
249716 to interact with and stabilize p53 makes it a valuable tool for developing new

therapeutic strategies aimed at restoring wild-type p53 function.

These protocols are designed to be adaptable for HTS formats, enabling the screening of large

compound libraries for novel modulators of p53.
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A summary of the key physicochemical properties of BAY 249716 is provided in the table

below.

Property Value

Molecular Formula C₁₃H₉ClN₄S

Molecular Weight 288.76 g/mol

CAS Number 696628-24-7

Appearance Solid

Solubility Soluble in DMSO

Quantitative Data Summary
The following tables summarize the quantitative data available for BAY 249716, providing

insights into its biological activity and potency.

Table 1: In Vitro Biological Activity of BAY 249716

Assay Type Cell Line Parameter Value Reference

Antitubercular

Activity

Mycobacterium

tuberculosis

H37Rv

IC₉₀ <0.10 µg/mL [1]

Antileishmanial

Activity

Leishmania

donovani in

J774.A1 cells

IC₅₀ 0.09 µM [1]

Cytotoxicity Human KB cells CC₅₀ 98.6 µM [1]

Table 2: p53 Stabilization Data for BAY 249716

Note: Specific ΔTm values from nanoDSF experiments with BAY 249716 are not publicly

available. The following represents the destabilizing effect of common p53 mutations, which

can be counteracted by stabilizing compounds like BAY 249716.
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p53 Variant
Melting
Temperature (Tm)

ΔTm relative to WT
(°C)

Reference

p53 WT (DBD) ~42.9 °C -

p53 R248Q (DBD) ~38.5 °C -4.4

p53 R248W (DBD) ~39.3 °C -3.6

p53 R273H (DBD) ~38.8 °C -4.1

p53 Y220C (DBD) ~40.3 °C -2.6

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the proposed mechanism of action of BAY 249716 and a

comprehensive workflow for a high-throughput screening campaign.
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Caption: Mechanism of action of BAY 249716 in stabilizing mutant p53.
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High-Throughput Screening Workflow
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Caption: Proposed HTS workflow for identifying novel modulators of mutant p53.
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The following protocols are adapted from established methodologies for high-throughput

screening and are tailored for the study of compounds like BAY 249716 that modulate mutant

p53.

Protocol 1: Primary High-Throughput Screen - High-
Content Imaging of Mutant p53 Condensation
Objective: To identify small molecules that modulate the condensation of fluorescently tagged

mutant p53 in a cellular context.

Materials:

Human cancer cell line stably expressing a fluorescently tagged mutant p53 (e.g., mCherry-

p53-R175H).

Assay plates: 384-well, black, clear-bottom imaging plates.

Compound library, including BAY 249716 as a positive control.

Automated liquid handling systems.

High-content imaging system.

Image analysis software.

Methodology:

Cell Seeding:

Seed the mutant p53 expressing cells into 384-well imaging plates at a density that results

in 60-80% confluency at the time of imaging.

Incubate the plates at 37°C and 5% CO₂ for 24 hours.

Compound Treatment:

Using an automated liquid handler, add compounds from the library to the assay plates to

a final concentration of 10 µM.
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Include wells with DMSO as a negative control and BAY 249716 (e.g., at 10 µM) as a

positive control for condensate dissolution.

Incubate the plates for a predetermined time (e.g., 4-24 hours) at 37°C and 5% CO₂.

Cell Staining (Optional):

To aid in image segmentation, cells can be stained with a nuclear counterstain (e.g.,

Hoechst 33342).

High-Content Imaging:

Acquire images of the cells using a high-content imaging system.

Use appropriate filter sets for the fluorescently tagged p53 and the nuclear stain.

Acquire images from multiple fields per well to ensure robust data.

Image Analysis:

Use image analysis software to segment the images and identify individual cells and

nuclei.

Quantify the formation of p53 condensates within the nuclei based on parameters such as

the number, size, and intensity of fluorescent puncta.

Calculate a "condensation score" for each well.

Hit Identification:

Identify compounds that significantly alter the condensation score compared to the DMSO

control. This could include compounds that, like BAY 249716, dissolve condensates, or

compounds that induce their formation.

Protocol 2: Secondary Assay - nano-Differential
Scanning Fluorimetry (nanoDSF) for p53 Stability
Objective: To determine if hit compounds directly bind to and stabilize mutant p53 protein.
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Materials:

Purified recombinant p53 protein (wild-type and mutant variants).

nanoDSF instrument (e.g., Prometheus).

Capillaries for the nanoDSF instrument.

Hit compounds and BAY 249716.

Methodology:

Sample Preparation:

Prepare a solution of the p53 protein in a suitable buffer (e.g., PBS). The final protein

concentration should be in the range of 0.1-1 mg/mL.

Prepare stock solutions of the hit compounds and BAY 249716 in DMSO.

In a 384-well plate, mix the p53 protein solution with the compounds to the desired final

concentration. Ensure the final DMSO concentration is consistent across all samples and

does not exceed 1%. Include a DMSO control.

nanoDSF Measurement:

Load the samples into the nanoDSF capillaries.

Place the capillaries into the instrument.

Set the temperature gradient, for example, from 20°C to 95°C with a heating rate of

1°C/min.

Monitor the change in the intrinsic tryptophan fluorescence at 330 nm and 350 nm.

Data Analysis:

The instrument software will calculate the melting temperature (Tm) for each sample by

determining the inflection point of the fluorescence ratio (F350/F330) versus temperature
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curve.

Calculate the change in melting temperature (ΔTm) for each compound-treated sample

relative to the DMSO control (ΔTm = Tm_compound - Tm_DMSO).

A significant positive ΔTm indicates that the compound binds to and stabilizes the p53

protein.

Protocol 3: Secondary Assay - p53 Transcriptional
Activity Reporter Assay
Objective: To assess the ability of hit compounds to restore the transcriptional activity of mutant

p53.

Materials:

Human p53-null cell line (e.g., H1299).

Expression vector for the desired mutant p53.

A p53-responsive luciferase reporter plasmid (e.g., pG13-luc).

A control plasmid for normalization (e.g., Renilla luciferase).

Transfection reagent.

Luciferase assay reagent.

Luminometer.

Methodology:

Cell Seeding and Transfection:

Seed p53-null cells into 96-well white, clear-bottom plates.

After 24 hours, co-transfect the cells with the mutant p53 expression vector, the p53-

responsive luciferase reporter plasmid, and the normalization control plasmid using a
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suitable transfection reagent.

Compound Treatment:

Approximately 24 hours post-transfection, treat the cells with a dilution series of the hit

compounds.

Include a known activator of the p53 pathway (e.g., Nutlin-3 for wild-type p53, if applicable

as a control) and a DMSO vehicle control.

Incubate for an additional 24 hours.

Luciferase Assay:

Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-

luciferase reporter assay system and a plate-reading luminometer.

Data Analysis:

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

Calculate the fold change in p53 transcriptional activity for each compound concentration

relative to the DMSO control.

Generate dose-response curves and determine the EC₅₀ values for active compounds.

Protocol 4: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of hit compounds with endogenous mutant p53 in a

cellular environment.

Materials:

Human cancer cell line endogenously expressing the target mutant p53.

Hit compounds and BAY 249716.

Cell lysis buffer.
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Antibodies against p53 and a loading control protein (e.g., GAPDH).

SDS-PAGE and Western blotting reagents and equipment.

Methodology:

Cell Treatment:

Culture the cells to ~80% confluency.

Treat the cells with the hit compound or DMSO (vehicle control) for a specified time (e.g.,

1-4 hours) at 37°C.

Thermal Challenge:

Harvest the cells and resuspend them in a suitable buffer.

Aliquot the cell suspension into PCR tubes.

Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal

cycler, followed by cooling to room temperature.

Cell Lysis and Protein Quantification:

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

Separate the soluble fraction (containing non-aggregated proteins) from the precipitated

fraction by centrifugation.

Collect the supernatant and determine the protein concentration.

Western Blotting:

Analyze the soluble protein fractions by SDS-PAGE and Western blotting.

Probe the membrane with antibodies against p53 and a loading control.

Data Analysis:
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Quantify the band intensities for p53 and the loading control.

Plot the normalized p53 band intensity as a function of temperature for both the

compound-treated and DMSO-treated samples.

A shift in the melting curve to a higher temperature in the presence of the compound

indicates target engagement and stabilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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